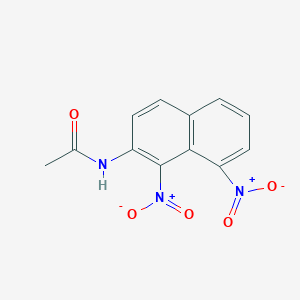

N-{1,8-bisnitro-2-naphthyl}acetamide

説明

N-{1,8-bisnitro-2-naphthyl}acetamide is a synthetic acetamide derivative featuring a naphthalene core substituted with two nitro groups at the 1- and 8-positions and an acetamide moiety at the 2-position. This compound’s extended aromatic system may enable π-π stacking interactions, a property leveraged in materials science and drug design for enhanced binding affinity or stability.

特性

分子式 |

C12H9N3O5 |

|---|---|

分子量 |

275.22g/mol |

IUPAC名 |

N-(1,8-dinitronaphthalen-2-yl)acetamide |

InChI |

InChI=1S/C12H9N3O5/c1-7(16)13-9-6-5-8-3-2-4-10(14(17)18)11(8)12(9)15(19)20/h2-6H,1H3,(H,13,16) |

InChIキー |

BKVVVWASDYOZTC-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=C(C2=C(C=CC=C2[N+](=O)[O-])C=C1)[N+](=O)[O-] |

正規SMILES |

CC(=O)NC1=C(C2=C(C=CC=C2[N+](=O)[O-])C=C1)[N+](=O)[O-] |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Aromatic Core Structure and Electronic Effects

Naphthyl vs. Benzothiazole Systems :

N-{1,8-bisnitro-2-naphthyl}acetamide’s naphthalene core provides a larger conjugated system compared to benzothiazole-based acetamides (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide) . The naphthyl system enhances lipophilicity and may improve membrane permeability but could reduce aqueous solubility. In contrast, benzothiazole derivatives exhibit moderate solubility due to their heterocyclic sulfur atom, which introduces polarity.Nitro Substituents vs. Methoxy/Trifluoromethyl Groups :

The 1,8-dinitro configuration creates a strong electron-deficient aromatic ring, favoring electrophilic substitution at specific positions. This contrasts with methoxy- or trifluoromethyl-substituted benzothiazoles, where electron-donating (methoxy) or moderately withdrawing (CF₃) groups modulate electronic effects differently .

Pharmacological and Physicochemical Properties

- Solubility and LogP: Compound Aromatic Core Substituents Predicted LogP Solubility (mg/mL) N-{1,8-bisnitro-2-naphthyl}acetamide Naphthalene 1,8-NO₂, 2-acetamide ~3.5 <0.1 (low) N-(6-CF₃-benzothiazole-2-yl)-2-phenylacetamide Benzothiazole 6-CF₃, 2-acetamide ~2.8 ~0.5 (moderate) Ranitidine nitroacetamide Furan Nitroacetamide ~1.2 >10 (high) The naphthyl derivative’s low solubility stems from its rigid, planar structure and nitro groups, whereas ranitidine-related nitroacetamides (e.g., N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide) exhibit higher solubility due to polar furan and thioether groups .

- This contrasts with methoxy-substituted benzothiazoles, which undergo demethylation or glucuronidation , and ranitidine analogs, which are metabolized via oxidative pathways .

Research Findings and Implications

- Anticancer Activity : Benzothiazole acetamides demonstrate antiproliferative effects via kinase inhibition ; the nitro groups in the naphthyl compound may confer similar activity through redox cycling or DNA intercalation.

- Antimicrobial Potential: Nitro groups are associated with antibacterial properties (e.g., nitrofurans), though toxicity risks require careful evaluation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。